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Compound of Interest

Compound Name: Drospirenone-d4-1

Cat. No.: B12411080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different drospirenone

formulations, offering supporting experimental data and detailed methodologies. The

information is intended to assist researchers, scientists, and professionals in the field of drug

development in understanding the key parameters for establishing bioequivalence of this

widely used synthetic progestin.

Quantitative Comparison of Pharmacokinetic
Parameters
The bioequivalence of different drospirenone formulations is primarily determined by comparing

their key pharmacokinetic (PK) parameters. The following tables summarize data from various

studies, showcasing the typical values observed for maximum plasma concentration (Cmax),

time to reach maximum concentration (Tmax), and the area under the plasma concentration-

time curve (AUC). These parameters are crucial in assessing the rate and extent of drug

absorption.

Table 1: Pharmacokinetic Parameters of a 3 mg Drospirenone / 0.03 mg Ethinyl Estradiol

Formulation (Test vs. Reference)
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Parameter

Test
Formulation
(Geometric
Mean)

Reference
Formulation
(Geometric
Mean)

90%
Confidence
Interval

Conclusion

Drospirenone

Cmax (ng/mL)
36.5 35.8

95.11% -

111.11%
Bioequivalent[1]

Drospirenone

AUC0-t

(ng·h/mL)

375.4 388.1
94.50% -

102.12%
Bioequivalent[1]

Ethinyl Estradiol

Cmax (pg/mL)
98.7 101.2 88.13% - 96.38% Bioequivalent[1]

Ethinyl Estradiol

AUC0-t

(pg·h/mL)

1054.1 1088.5 89.13% - 95.32% Bioequivalent[1]

Table 2: Pharmacokinetic Parameters of a 3 mg Drospirenone / 0.02 mg Ethinyl Estradiol

Formulation (Test vs. Reference)

Parameter

Test
Formulation
(Geometric
Mean)

Reference
Formulation
(Geometric
Mean)

90%
Confidence
Interval

Conclusion

Drospirenone

Cmax
Ratio: 109.47%

100.45% -

119.63%
Bioequivalent[2]

Drospirenone

AUC0-72h
Ratio: 101.21%

98.04% -

104.50%
Bioequivalent

Ethinyl Estradiol

Cmax
Ratio: 97.98%

93.76% -

102.39%
Bioequivalent

Ethinyl Estradiol

AUC0-t
Ratio: 106.17%

102.42% -

110.02%
Bioequivalent
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Table 3: Pharmacokinetic Parameters of a 4 mg Drospirenone Formulation (Progestin-Only Pill)

Parameter Geometric Mean

Cmax,ss (ng/mL) 49.6

Cmin,ss (ng/mL) 13.1

AUC(0–24) (ng.h/mL) 694

tmax (h) 1.0

Accumulation Ratio (Rac) 1.98

Data adapted from a study comparing a 4 mg drospirenone-only pill to a combined formulation.

Experimental Protocols
The assessment of bioequivalence for drospirenone formulations follows rigorous experimental

protocols, typically guided by regulatory agencies like the U.S. Food and Drug Administration

(FDA). A standard experimental design is detailed below.

Standard Bioequivalence Study Protocol
A typical bioequivalence study for a drospirenone-containing oral contraceptive is a single-

center, randomized, single-dose, two-way crossover study.

1. Study Population:

Healthy, non-pregnant, non-lactating female volunteers.

Subjects undergo a comprehensive health screening, including medical history, physical

examination, and laboratory tests.

2. Study Design:

Randomized, Two-Way Crossover: Subjects are randomly assigned to receive either the test

formulation or the reference formulation in the first period. After a washout period, they

receive the other formulation in the second period.
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Single Dose Administration: A single oral dose of the medication is administered.

Fasting Conditions: The drug is typically administered after an overnight fast of at least 10

hours.

Washout Period: A washout period of at least 28 days separates the two treatment periods to

ensure complete elimination of the drug from the body before the next administration.

3. Dosing and Sample Collection:

The assigned formulation is administered with a standardized volume of water.

Blood samples are collected at predetermined time points before and after dosing. For

drospirenone, sampling often extends up to 144 hours post-dose due to its longer half-life.

For ethinyl estradiol, sampling typically continues for up to 72 hours.

4. Analytical Method:

Plasma concentrations of drospirenone and any other active ingredients (e.g., ethinyl

estradiol) are determined using a validated high-performance liquid chromatography with

tandem mass spectrometry (LC-MS/MS) method. This method offers high selectivity and

sensitivity for quantifying drug levels in biological matrices.

5. Pharmacokinetic and Statistical Analysis:

The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from

the plasma concentration-time data.

Statistical analysis is performed on the log-transformed pharmacokinetic parameters.

The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax

and AUC must fall within the acceptance range of 80.00% to 125.00% for the formulations to

be considered bioequivalent.

Visualizing the Bioequivalence Assessment Process
To further clarify the experimental workflow and the logical relationships in a bioequivalence

study, the following diagrams are provided.
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Caption: Workflow of a typical two-way crossover bioequivalence study for Drospirenone

formulations.
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Caption: Key pharmacokinetic parameters compared in the bioequivalence assessment of two

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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